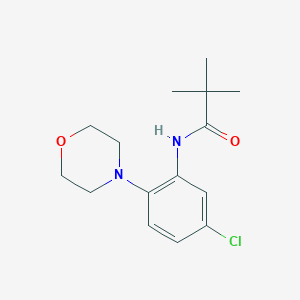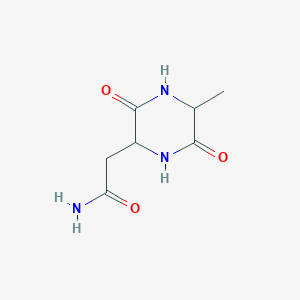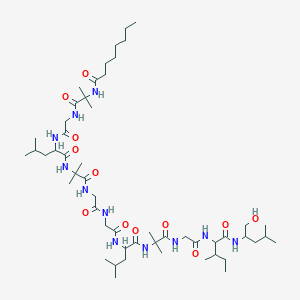
N-(5-chloro-2-morpholin-4-ylphenyl)-2,2-dimethylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-morpholin-4-ylphenyl)-2,2-dimethylpropanamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in the treatment of various types of cancer. The compound was first synthesized by Takeda Pharmaceutical Company Limited and is currently in clinical trials for the treatment of lymphoma and other hematological malignancies.
Mecanismo De Acción
N-(5-chloro-2-morpholin-4-ylphenyl)-2,2-dimethylpropanamide is a selective inhibitor of the protein kinase BTK (Bruton’s tyrosine kinase), which plays a critical role in the survival and proliferation of B-cells. By inhibiting BTK, this compound disrupts the signaling pathways that promote the growth and survival of cancer cells, leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit their proliferation and migration. The compound also has immunomodulatory effects, enhancing the activity of immune cells such as T-cells and natural killer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(5-chloro-2-morpholin-4-ylphenyl)-2,2-dimethylpropanamide has several advantages as a research tool, including its high selectivity for BTK and its ability to induce apoptosis in cancer cells. However, the compound has limited solubility in aqueous solutions, which can make it challenging to work with in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research involving N-(5-chloro-2-morpholin-4-ylphenyl)-2,2-dimethylpropanamide. One area of interest is the development of combination therapies that incorporate this compound with other agents, such as immune checkpoint inhibitors or other kinase inhibitors. Another area of focus is the identification of biomarkers that can predict response to this compound, which could help to guide patient selection and improve clinical outcomes. Finally, there is ongoing research into the pharmacokinetics and pharmacodynamics of this compound, which could inform optimal dosing strategies and improve the overall efficacy of the compound.
Métodos De Síntesis
The synthesis of N-(5-chloro-2-morpholin-4-ylphenyl)-2,2-dimethylpropanamide involves several steps, including the reaction of 5-chloro-2-morpholin-4-ylphenylamine with 2,2-dimethylpropanoic acid chloride in the presence of a base. The resulting intermediate is then treated with morpholine and a reagent such as triethylamine to yield the final product.
Aplicaciones Científicas De Investigación
N-(5-chloro-2-morpholin-4-ylphenyl)-2,2-dimethylpropanamide has been extensively studied for its potential as a therapeutic agent in the treatment of cancer. In preclinical studies, the compound has shown efficacy against various types of hematological malignancies, including B-cell lymphoma and multiple myeloma.
Propiedades
Fórmula molecular |
C15H21ClN2O2 |
|---|---|
Peso molecular |
296.79 g/mol |
Nombre IUPAC |
N-(5-chloro-2-morpholin-4-ylphenyl)-2,2-dimethylpropanamide |
InChI |
InChI=1S/C15H21ClN2O2/c1-15(2,3)14(19)17-12-10-11(16)4-5-13(12)18-6-8-20-9-7-18/h4-5,10H,6-9H2,1-3H3,(H,17,19) |
Clave InChI |
LPYPCSQGKDCZSY-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)NC1=C(C=CC(=C1)Cl)N2CCOCC2 |
SMILES canónico |
CC(C)(C)C(=O)NC1=C(C=CC(=C1)Cl)N2CCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,4-dichloro-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B237537.png)
![N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-2-phenylacetamide](/img/structure/B237539.png)
![N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-2-(4-methylphenoxy)acetamide](/img/structure/B237555.png)
![N-[3-chloro-2-(4-morpholinyl)phenyl]-2,2-diphenylacetamide](/img/structure/B237559.png)
![3-[(4-Tert-butylphenyl)methyl]piperidine](/img/structure/B237560.png)

![[[(2R,3S,4R,5R)-5-(6-amino-2-azidopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B237572.png)

![4-chloro-N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B237583.png)
![2-(4-tert-butylphenoxy)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B237588.png)
![N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}benzamide](/img/structure/B237589.png)
![2-chloro-N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]nicotinamide](/img/structure/B237592.png)
![N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-3,4-dimethoxybenzamide](/img/structure/B237593.png)
![5-bromo-2-methoxy-3-methyl-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B237595.png)